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molecular formula C9H11NO B031577 1-Pyridin-4-ylbutan-2-one CAS No. 6304-20-7

1-Pyridin-4-ylbutan-2-one

Cat. No. B031577
M. Wt: 149.19 g/mol
InChI Key: FBLVQXITSLUNLI-UHFFFAOYSA-N
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Patent
US04365065

Procedure details

The above intermediate (4-pyridinyl)methyl ethyl ketone was obtained in a mixture with hexamethylphosphoramide as follows: To a mixture containing 200 cc. of tetrahydrofuran and 70 cc. of diisopropylamine under nitrogen at 0°-5° C. was added 210 cc. of 2.4 N n-butyllithium in n-hexane and the resulting mixture was stirred for 30 minutes. Next was added over a 10 minute period 90 cc. of hexamethylphosphoramide followed by stirring of the mixture for 15 minutes. Then was added over a 15 minute period a solution of 48 cc. of 4-picoline in 150 cc. of tetrahydrofuran followed by stirring for 30 minutes at about 0° C. The ice/acetone bath cooling the reaction mixture was replaced with a dry ice/acetone bath and to the reaction mixture was added over a 20 minute period a mixture of 75 cc. of ethyl propionate in an equal volume of tetrahydrofuran. The reaction mixture was then allowed to warm up to room temperature over a period of about 90 minutes and then was warmed at about 35° C. for 30 minutes. The mixture was next cooled in an ice/acetone bath and to it was added 60 cc. of glacial acetic acid over 30 minutes. The resulting pale yellow suspension was diluted with 200 cc. of water. The mixture was extracted with three 150 cc. portions of ethyl acetate and the ethyl acetate extract was back washed with saline solution. The extract was heated in vacuo to remove the ethyl acetate and the residue was taken up again with ethyl acetate. The solution was washed with water and then heated in vacuo to remove the ethyl acetate followed by heating the residue in vacuo at 50° C. for about 30 minutes to yield 100 g. of pale yellow oil. The pale yellow oil was combined with corresponding samples obtained from two additional runs and then distilled in vacuo to yield a 256 g. fraction, b.p. 85°-105° C. at 0.5-1.0 mm. The NMR of this fraction showed it to be a mixture of (4-pyridinyl)methyl ethyl ketone and hexamethylphosphoramide in a respective molar ratio of 1:1.55, that is, 35% or 0.35×256=90 g. of said ketone.
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[Compound]
Name
ice acetone
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[Compound]
Name
ketone
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Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5](C)C)(C)C.[CH2:8]([Li])CCC.N1C=CC(C)=CC=1.C(OCC)(=O)CC.[CH2:27]([C:29]([CH2:31][C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)=[O:30])[CH3:28]>CCCCCC.CN(C)P(N(C)C)(N(C)C)=O.O.C(O)(=O)C.O1CCCC1>[CH2:27]([C:29]([C:31]([C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)=[CH:1][N:4]([CH3:5])[CH3:8])=[O:30])[CH3:28]

Inputs

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ice acetone
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Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring of the mixture for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture containing 200 cc
ADDITION
Type
ADDITION
Details
Next was added over a 10 minute period 90 cc
Duration
10 min
ADDITION
Type
ADDITION
Details
Then was added over a 15 minute period a solution of 48 cc
Duration
15 min
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes at about 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was replaced with a dry ice/acetone bath and to the reaction mixture
ADDITION
Type
ADDITION
Details
was added over a 20 minute period
Duration
20 min
ADDITION
Type
ADDITION
Details
a mixture of 75 cc
TEMPERATURE
Type
TEMPERATURE
Details
was warmed at about 35° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was next cooled in an ice/acetone bath and to it
ADDITION
Type
ADDITION
Details
was added 60 cc
ADDITION
Type
ADDITION
Details
The resulting pale yellow suspension was diluted with 200 cc
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 150 cc
EXTRACTION
Type
EXTRACTION
Details
portions of ethyl acetate and the ethyl acetate extract
WASH
Type
WASH
Details
was back washed with saline solution
TEMPERATURE
Type
TEMPERATURE
Details
The extract was heated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethyl acetate
WASH
Type
WASH
Details
The solution was washed with water
TEMPERATURE
Type
TEMPERATURE
Details
heated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
by heating the residue in vacuo at 50° C. for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to yield 100 g
CUSTOM
Type
CUSTOM
Details
obtained from two additional runs
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a 256 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)C(=O)C(=CN(C)C)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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